molecular formula C12H17BBrNO3 B3060261 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester CAS No. 2096334-49-3

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester

Cat. No.: B3060261
CAS No.: 2096334-49-3
M. Wt: 313.99
InChI Key: KHUJCKRTJFOPOE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound’s stability can be influenced by air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-Bromo-5-methoxypyridine with a boronic acid derivative in the presence of a catalyst. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

IUPAC Name

2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJCKRTJFOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142355
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-49-3
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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